molecular formula C36H71NO4 B587444 N-2-hydroxystearoylsphingosine CAS No. 34249-41-7

N-2-hydroxystearoylsphingosine

Cat. No. B587444
CAS RN: 34249-41-7
M. Wt: 581.967
InChI Key: ZNZKGWLGVHSOIV-LVTSMTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-hydroxystearoylsphingosine, also known as 2-OH-C18:0 Ceramide, is a 2-(2-hydroxyacyl)sphingosine in which the ceramide N-acyl group is specified as 2-hydroxystearoyl . It has a molecular formula of C36H71NO4 .


Molecular Structure Analysis

The molecular structure of N-2-hydroxystearoylsphingosine consists of a long hydrocarbon chain with several functional groups. It has an average mass of 581.953 Da and a monoisotopic mass of 581.538330 Da . The structure includes a double-bond stereo with 2 of 3 defined stereocentres .


Physical And Chemical Properties Analysis

N-2-hydroxystearoylsphingosine has several physical and chemical properties associated with its structure. It has a molecular formula of C36H71NO4, an average mass of 581.953 Da, and a monoisotopic mass of 581.538330 Da .

Scientific Research Applications

  • Enzymatic Formation and Interactions : N-2-hydroxystearoylsphingosine, as a hydroxyceramide, is involved in enzymatic formation processes within the body. Research has shown that enzymes in the mouse brain can catalyze the formation of ceramides containing hydroxy acids like 2-hydroxystearic and cerebronic acids. This indicates a role in neural biochemistry and possibly in the formation of myelin sheath components or other neural structures (Ullman & Radin, 1972).

  • Microbial Production of Sphingolipides : Certain microorganisms, including fungi and yeast, have been found to produce sphingolipides, including compounds related to N-2-hydroxystearoylsphingosine. This suggests potential applications in studying microbial biochemistry and possibly in biotechnological applications (Wickerham & Stodola, 1960).

  • Molecular Interactions in Model Membranes : The interactions between cholesterol and sphingomyelin derivatives, including those similar to N-2-hydroxystearoylsphingosine, have been studied in model membranes. This research is significant for understanding the structural requirements and dynamics of cellular membranes (Grönberg, Ruan, Bittman, & Slotte, 1991).

  • Synthesis of Sphingosine Derivatives : Studies on the synthesis of various sphingosine derivatives, including ceramides, offer insights into the biochemical pathways and potential pharmaceutical applications of these compounds (Braun, Morell, & Radin, 1970).

  • Sphingolipid Biodiversity : Research on the biodiversity of sphingoid bases highlights the wide range of sphingolipids, including those related to N-2-hydroxystearoylsphingosine, and their roles in cell structure and regulation. This research is crucial for understanding the biological diversity and potential therapeutic uses of sphingolipids (Pruett et al., 2008).

  • Pharmacological Applications : The study of sphingosine derivatives has revealed their potential pharmacological applications, especially in relation to sphingolipid metabolism and the functions of their metabolites. This research is important for the development of drugs targeting specific biochemical pathways (Menaldino et al., 2003).

Future Directions

The future directions of research on N-2-hydroxystearoylsphingosine could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. It could also involve studying its physical and chemical properties in more detail and assessing its safety and hazards .

Mechanism of Action

Remember, N-2-hydroxystearoylsphingosine plays a pivotal role in cellular communication and homeostasis. Its intricate dance within our membranes orchestrates essential processes. 🌿🔬 .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-35,38-40H,3-27,29,31-32H2,1-2H3,(H,37,41)/b30-28+/t33-,34+,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZKGWLGVHSOIV-LVTSMTQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857838
Record name N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-hydroxystearoylsphingosine

CAS RN

34249-41-7
Record name N-[(2S,3R,4E)-1,3-Dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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